molecular formula C13H11NO3S B1209961 2-(Benzenesulfonyl)benzaldehyde oxime

2-(Benzenesulfonyl)benzaldehyde oxime

Cat. No.: B1209961
M. Wt: 261.3 g/mol
InChI Key: JNCUWKUUGNHOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)benzaldehyde oxime is a benzaldehyde oxime derivative featuring a benzenesulfonyl group at the 2-position of the aromatic ring. Benzaldehyde oximes are characterized by the presence of an oxime functional group (–C=N–OH), which confers unique reactivity, such as participation in coordination chemistry and catalytic processes.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.3 g/mol

IUPAC Name

N-[[2-(benzenesulfonyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H11NO3S/c15-14-10-11-6-4-5-9-13(11)18(16,17)12-7-2-1-3-8-12/h1-10,15H

InChI Key

JNCUWKUUGNHOQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Benzaldehyde oxime derivatives differ primarily in their substituents, which modulate reactivity and physical properties:

  • 2-(Diphenylphosphino)benzaldehyde oxime: The diphenylphosphino group is electron-donating and sterically bulky, enabling applications in catalysis (e.g., aldol reactions) .
  • 2-(3,4-Difluorophenoxy)benzaldehyde oxime: The difluorophenoxy group introduces electron-withdrawing effects and may enhance thermal stability (melting point: 73–75°C) .
  • Benzaldehyde oxime, 2-hydroxy, 5-dodecyl : A long alkyl chain increases hydrophobicity, affecting solubility and aggregation behavior .

In contrast, the benzenesulfonyl group in 2-(Benzenesulfonyl)benzaldehyde oxime is strongly electron-withdrawing, likely increasing the oxime’s acidity and stabilizing intermediates in nucleophilic reactions.

Physical Properties

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties References
2-(3,4-Difluorophenoxy)benzaldehyde oxime 3,4-Difluorophenoxy C₁₃H₉F₂NO₂ 249.21 73–75 High thermal stability
2-(Diphenylphosphino)benzaldehyde oxime Diphenylphosphino C₁₉H₁₆NOP 305.32 N/A Catalytic applications
Benzaldehyde oxime, 2-hydroxy, 5-dodecyl 2-Hydroxy, 5-dodecyl C₁₉H₃₁NO₂ 305.45 N/A Hydrophobic, surfactant potential
Benzaldehyde, 2-fluoro-4-methyl-, oxime 2-Fluoro, 4-methyl C₈H₈FNO 153.15 N/A Compact structure, moderate reactivity

Note: Data for 2-(Benzenesulfonyl)benzaldehyde oxime are inferred based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzenesulfonyl)benzaldehyde oxime
Reactant of Route 2
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2-(Benzenesulfonyl)benzaldehyde oxime

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